molecular formula C22H28N2O5S2 B3298953 8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-10-6

8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298953
CAS No.: 898453-10-6
M. Wt: 464.6 g/mol
InChI Key: HKMYSZAETRNWGS-UHFFFAOYSA-N
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Description

The compound 8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two distinct sulfonyl substituents: a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at position 8 and a phenylsulfonyl group at position 2. This structure confers unique steric and electronic properties due to the bulky mesityl group and the electron-withdrawing sulfonyl moieties.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)23-11-9-22(10-12-23)24(13-14-29-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMYSZAETRNWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound belonging to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24N2O4S2
  • Molecular Weight : 396.53 g/mol

This compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. The specific mechanism of action for this compound is not fully elucidated; however, its structural analogs have been shown to interact with soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation .

Antihypertensive Effects

Studies have demonstrated that diazaspiro compounds can exhibit significant antihypertensive effects. For instance, derivatives based on the diazaspiro[4.5]decane framework have been identified as potent sEH inhibitors, leading to decreased blood pressure in animal models . This suggests that this compound may possess similar properties.

Anti-inflammatory Properties

Compounds within this class have also been investigated for their anti-inflammatory effects. Inhibitors of sEH are known to reduce inflammation by modulating the levels of epoxyeicosatrienoic acids (EETs), which are involved in various inflammatory processes . This potential activity could position this compound as a candidate for treating inflammatory diseases.

Study 1: Antihypertensive Activity

A study conducted on a series of diazaspiro compounds revealed that those with sulfonamide groups exhibited enhanced activity against sEH. The administration of these compounds resulted in significant reductions in mean arterial pressure in spontaneously hypertensive rats when dosed at 30 mg/kg . This highlights the potential therapeutic application of this compound in hypertension management.

Study 2: In Vitro Inhibition of sEH

In vitro assays demonstrated that certain diazaspiro derivatives could effectively inhibit sEH activity at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide moieties enhance binding affinity and inhibitory potency . This suggests that similar modifications could be explored for optimizing the biological activity of this compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant blood pressure reduction
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionInhibition of soluble epoxide hydrolase

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The mesitylsulfonyl group (C₉H₁₁SO₂) significantly increases molecular weight compared to smaller substituents like methylsulfonyl (CH₃SO₂). For example, replacing methylsulfonyl with mesitylsulfonyl in ’s compound would raise the molecular weight by ~84 Da (assuming similar core structures).
  • The target compound (dual sulfonyl groups) likely exceeds 400 Da, though exact data are unavailable .

Phenylsulfonyl and nitro groups () are electron-withdrawing, which may influence stability and intermolecular interactions .

Solubility and storage conditions vary; phenylsulfonyl derivatives require refrigeration, whereas methoxy-substituted analogs may face solubility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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